molecular formula C27H26FN3O2 B2855810 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 1351641-38-7

2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B2855810
CAS No.: 1351641-38-7
M. Wt: 443.522
InChI Key: RVRTVMPVTXWPFC-UHFFFAOYSA-N
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Description

2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyloxybenzyl group, a fluorophenyl group, and an oxadiazole ring. The combination of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzyloxybenzyl Group: This step involves the alkylation of the piperidine intermediate with a benzyloxybenzyl halide under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: The final step involves the coupling of the oxadiazole intermediate with a fluorophenyl halide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxybenzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c28-24-10-8-22(9-11-24)26-29-30-27(33-26)23-14-16-31(17-15-23)18-20-6-12-25(13-7-20)32-19-21-4-2-1-3-5-21/h1-13,23H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRTVMPVTXWPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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